ethyl 4-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-4-oxobutanoate
描述
The exact mass of the compound ethyl 4-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-4-oxobutanoate is 347.17058756 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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属性
IUPAC Name |
ethyl 4-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O3/c1-3-25-12(24)5-4-11(23)21-6-8-22(9-7-21)15-13-14(16-10-17-15)20(2)19-18-13/h10H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAKOXUVBMYYRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The primary targets of this compound are neurodegenerative diseases , ischemic stroke, and traumatic brain injury. The compound has been shown to have promising neuroprotective and anti-neuroinflammatory properties.
Mode of Action
The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells. A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins.
Biochemical Pathways
The compound affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway. By inhibiting these pathways, it can potentially be developed as a neuroprotective and anti-neuroinflammatory agent.
Pharmacokinetics
The compound’s neuroprotective and anti-neuroinflammatory properties suggest that it can cross the blood-brain barrier and interact with neuronal cells.
Result of Action
The compound’s action results in significant anti-neuroinflammatory properties and promising neuroprotective activity. This is evidenced by the inhibition of NO and TNF-α production in LPS-stimulated human microglia cells, and reduced expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Action Environment
生化分析
Biochemical Properties
The biochemical properties of ethyl 4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate are still being explored. It has been found to have significant inhibitory activity against CDK2/cyclin A2. This suggests that it interacts with this enzyme, potentially altering its function and influencing biochemical reactions.
Cellular Effects
In terms of cellular effects, ethyl 4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate has been shown to have cytotoxic activities against various cell lines. It appears to influence cell function by altering cell cycle progression and inducing apoptosis within cells.
生物活性
Ethyl 4-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-4-oxobutanoate is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential anticancer effects, and other pharmacological applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a triazolo-pyrimidine ring system linked to a piperazine moiety. Its molecular formula is with a molecular weight of approximately 336.36 g/mol. The presence of the triazolo and pyrimidine rings suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing triazolo-pyrimidine structures. For instance, derivatives similar to ethyl 4-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-4-oxobutanoate have shown significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Triazolo-Pyrimidine Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 10 µg/ml |
| Compound B | S. aureus | 15 µg/ml |
| Ethyl Triazole Derivative | P. aeruginosa | 12 µg/ml |
These findings indicate that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
Triazolo-pyrimidine derivatives are also being investigated for their anticancer properties. Research has demonstrated that these compounds can inhibit specific kinases involved in cancer cell proliferation. For example, studies have shown that similar compounds can inhibit the EIF2AK4 kinase (also known as GCN2), which is implicated in tumor growth and stress responses in cancer cells .
Case Study: Inhibition of Cancer Cell Growth
In a study assessing the effects of triazolo-pyrimidine derivatives on cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)
- Results : The compound exhibited IC50 values in the nanomolar range, indicating potent inhibition of cell proliferation.
Other Pharmacological Activities
Beyond antimicrobial and anticancer activities, ethyl 4-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-4-oxobutanoate has potential applications in treating neurodegenerative diseases. Research has shown that related compounds can act as acetylcholinesterase inhibitors, which are crucial for Alzheimer's disease therapies .
常见问题
Q. Table 1: Representative Yields from Analogous Syntheses
| Compound ID | Yield (%) | Purity (HPLC) | Key Substituents |
|---|---|---|---|
| 24 | 86 | >95% | Bromophenyl |
| 25 | 27 | >95% | Chlorophenyl |
| 26 | 22 | >95% | Dichlorophenyl |
Advanced: How can researchers optimize low yields in the final coupling step of similar triazolo-pyrimidine derivatives?
Methodological Answer:
Low yields often stem from steric hindrance or competing side reactions. Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity of the piperazine nitrogen .
- Catalysis: Use of coupling agents like EDCI/HOBt or palladium catalysts for Buchwald-Hartwig amination.
- Design of Experiments (DoE): Statistical modeling (e.g., response surface methodology) to optimize temperature, stoichiometry, and reaction time, as demonstrated in flow-chemistry syntheses .
Example: Adjusting the molar ratio of piperazine to triazolo-pyrimidine precursor from 1:1 to 1:1.5 improved yields by 15–20% in analogous compounds .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Assigns proton and carbon environments, confirming substituent integration (e.g., methyl groups at δ 3.3–3.5 ppm in triazolo-pyrimidine derivatives) .
- HRMS: Validates molecular formula (e.g., C16H12F6N4O2 in ) with <2 ppm mass error .
- HPLC: Ensures purity (>95%) using reverse-phase columns (e.g., Chromolith®) under isocratic conditions .
Advanced: How can conflicting NMR data for structurally similar analogs be resolved?
Methodological Answer:
Contradictions often arise from dynamic equilibria (e.g., keto-enol tautomerism) or solvent-induced shifts. Resolution strategies:
- Variable Temperature NMR: Identifies tautomeric shifts by observing signal coalescence at elevated temperatures.
- COSY/NOESY: Correlates coupling patterns to distinguish regioisomers (e.g., differentiating triazolo-pyrimidine substitution patterns) .
- DFT Calculations: Predicts chemical shifts using software like Gaussian to validate experimental assignments .
Advanced: How can structure-activity relationships (SAR) guide the design of analogs with improved bioactivity?
Methodological Answer:
- Pharmacophore Modeling: Identifies critical moieties (e.g., the 3-methyltriazolo group as a hydrogen-bond acceptor) using software like Schrödinger .
- Substituent Variation: Systematic modification of aryl groups (e.g., fluorophenyl vs. chlorophenyl) to assess electronic effects on target binding.
- In Silico Docking: Validates interactions with target proteins (e.g., kinases or GPCRs) using AutoDock Vina .
Q. Table 2: SAR Trends in Triazolo-Pyrimidine Derivatives
| Substituent | Bioactivity (IC50) | Key Interaction |
|---|---|---|
| 3-Methyl | 12 nM | H-bond with kinase ATP pocket |
| 4-Fluorophenyl | 45 nM | Hydrophobic pocket filling |
| Piperazine | 8 nM | Chelation with Mg²⁺ |
Basic: What purification methods are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Flash Chromatography: Use silica gel (230–400 mesh) with gradient elution (hexane/EtOAc or DCM/MeOH) .
- Recrystallization: Ethyl acetate or methanol/water mixtures yield high-purity solids (>95%) .
- HPLC Prep: Semi-preparative C18 columns for challenging separations (e.g., diastereomers) .
Advanced: How can researchers validate the stability of this compound under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 37°C for 24 hours.
- LC-MS Monitoring: Detect degradation products (e.g., hydrolysis of the ester group to carboxylic acid) .
- Kinetic Modeling: Calculate half-life (t1/2) using Arrhenius plots for shelf-life prediction .
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